Ungerine nitrate

Description

Nitrate compounds generally consist of a nitrate ion (NO₃⁻) bound to a cationic group, often utilized in fertilizers, explosives, or pharmaceuticals . For this comparison, we assume "Ungerine nitrate" shares structural or functional similarities with well-documented nitrate compounds such as guanidine nitrate, urea nitrate, and methyl nitrate, which are discussed in the evidence.

Properties

Molecular Formula |

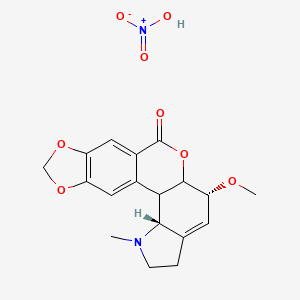

C18H20N2O8 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

(3R,9R)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one;nitric acid |

InChI |

InChI=1S/C18H19NO5.HNO3/c1-19-4-3-9-5-14(21-2)17-15(16(9)19)10-6-12-13(23-8-22-12)7-11(10)18(20)24-17;2-1(3)4/h5-7,14-17H,3-4,8H2,1-2H3;(H,2,3,4)/t14-,15?,16+,17?;/m1./s1 |

InChI Key |

PSCZYIVKEHPWIP-VYRMFUMRSA-N |

Isomeric SMILES |

CN1CCC2=C[C@H](C3C([C@H]21)C4=CC5=C(C=C4C(=O)O3)OCO5)OC.[N+](=O)(O)[O-] |

Canonical SMILES |

CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)OC.[N+](=O)(O)[O-] |

Purity |

≥ 97 % (TLC, mass spectrometry) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ungerine nitrate typically involves the nitration of ungerine. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product. The general reaction scheme is as follows:

Ungerine+HNO3+H2SO4→Ungerine nitrate+H2O

Industrial Production Methods

Industrial production of this compound involves similar nitration processes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure consistent product quality and yield. Safety measures are crucial due to the highly reactive nature of the nitrating agents .

Chemical Reactions Analysis

Types of Reactions

Ungerine nitrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form nitro compounds.

Reduction: Reduction of this compound typically yields ungerine and other nitrogen-containing compounds.

Substitution: Nitrate esters can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.

Major Products Formed

Oxidation: Nitro compounds and other oxidized derivatives.

Reduction: Ungerine and other nitrogen-containing compounds.

Substitution: Various substituted ungerine derivatives.

Scientific Research Applications

Ungerine nitrate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for cardiovascular diseases due to its nitrate ester structure.

Industry: Utilized in the production of explosives and propellants due to its nitrate content

Mechanism of Action

The mechanism of action of ungerine nitrate involves the release of nitric oxide (NO) upon metabolic activation. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscles, leading to increased blood flow and reduced blood pressure. The molecular targets include soluble guanylate cyclase, which is activated by nitric oxide to produce cyclic guanosine monophosphate (cGMP). This pathway ultimately leads to the relaxation of smooth muscles and inhibition of platelet aggregation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Guanidine Nitrate

- Chemical Formula : CH₆N₄O₃

- Preparation: Synthesized from dicyanodiamide and ammonium nitrate under controlled conditions .

- Applications : Used in organic synthesis and as a stabilizer in explosives due to its high nitrogen content .

- Hazards : Highly reactive; improper handling risks explosive decomposition .

Urea Nitrate

- Chemical Formula : CH₅N₃O₄

- Preparation : Formed by reacting urea with concentrated nitric acid .

- Applications : Historically used in fertilizers and improvised explosives .

- Hazards : Classified as a hazardous material (UN 0220, 1.1D explosive); requires strict regulatory compliance for storage and transport .

Methyl Nitrate

- Chemical Formula: CH₃NO₃

- Preparation: Produced via nitration of methanol using nitric acid, though the process is notoriously unstable .

- Hazards : Extremely explosive; even dilute solutions pose significant risks .

Environmental and Health Impacts of Nitrates

- Groundwater Contamination: Nitrates like NO₃⁻ from agricultural runoff or sewage can exceed EPA safety limits (e.g., 35 ppm NO₃-N in the Seymour Aquifer, Texas) .

- Dietary Exposure : Vegetables contribute 60–80% of dietary nitrate intake, with leafy greens like spinach being major sources .

Comparative Analysis Table

Research Findings

- Dietary Trends : Total dietary nitrate intake decreased from 2001 to 2013, driven by reduced consumption of high-nitrate vegetables like spinach .

Q & A

Q. How should researchers design experiments to ensure the reliability of nitrate compound data?

- Methodological Answer: Experimental design must address test substance preparation, administration methods, and storage conditions to minimize variability. For example, UV sensor selection for nitrate detection should account for matrix interferences (e.g., suspended particles, organic matter) and deployment logistics . Daily maintenance protocols, including data-quality checks and sensor performance monitoring, are critical for reproducibility . Additionally, the IRIS Assessment Protocol emphasizes evaluating study endpoints for statistical appropriateness, data completeness, and independence from author interpretations .

Q. What statistical approaches are recommended for preliminary nitrate data analysis?

Q. How can systematic reviews be structured to synthesize nitrate compound research?

- Methodological Answer: Follow the Cochrane Handbook guidelines: define inclusion/exclusion criteria, assess study bias (e.g., selection, reporting), and use meta-analysis tools to aggregate data. Prioritize studies with quantified results and independent data presentation to avoid reliance on author interpretations . Address knowledge gaps by contrasting findings across educational levels or professional expertise .

Advanced Research Questions

Q. How can contradictions in nitrate study findings be resolved?

- Methodological Answer: Conduct sensitivity analyses to identify variables driving discrepancies (e.g., environmental conditions, analytical methods). For example, aerosol nitrate evaporation at >20°C may explain seasonal variability in measurements . Use chemical transport models (CTMs) to simulate scenarios and validate against observed data. IRIS protocols recommend flagging inappropriate statistical comparisons for expert review .

Q. What are best practices for modeling the environmental impact of nitrate compounds?

- Methodological Answer: Develop CTMs that integrate nitrate formation, dispersion, and removal processes. Calibrate models using field data (e.g., ammonium nitrate concentrations in high-emission regions) and account for uncertainties in ammonia emissions . Validate predictions against long-term monitoring datasets, ensuring error margins ≤20% for key parameters like NO₃ and SO₄ .

Q. How should researchers address non-normal distributions in nitrate datasets?

- Methodological Answer: Apply transformations (e.g., log, Box-Cox) to normalize data. For persistent skewness, use robust statistical methods like quantile regression. In environmental studies, report both raw and transformed data to highlight outliers (e.g., z-scores >6 ). Pair these with visual tools (histograms, Q-Q plots) to illustrate deviations from normality .

Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility in nitrate compound research?

- Methodological Answer: Document experimental protocols in detail, including sensor specifications, calibration procedures, and software versions . Follow journal guidelines (e.g., Beilstein Journal) to separate main findings from supplementary data, ensuring all methodologies are replicable . Publicly archive datasets and code to facilitate independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.